Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13352379
InChI: InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5+
SMILES: CCOC(=O)C=CC1COC(O1)(C)C
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

CAS No.:

Cat. No.: VC13352379

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate -

Specification

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name ethyl (E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate
Standard InChI InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5+
Standard InChI Key GZVXALXOWVXZLH-AATRIKPKSA-N
Isomeric SMILES CCOC(=O)/C=C/C1COC(O1)(C)C
SMILES CCOC(=O)C=CC1COC(O1)(C)C
Canonical SMILES CCOC(=O)C=CC1COC(O1)(C)C

Introduction

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is an organic compound with significant interest in synthetic chemistry and material science. Its unique structure, which includes a dioxolane ring, an ethyl ester group, and an acrylate functional group, contributes to its versatility in various applications. This compound is used in research for developing polymers, coatings, and potential therapeutic agents.

Structural Features

The molecular structure of Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate includes:

  • Dioxolane Ring: A five-membered cyclic acetal that provides stability and hydrophobicity.

  • Acrylate Group: A reactive double bond that enables polymerization or other chemical modifications.

  • Ethyl Ester Group: Enhances solubility in organic solvents.

The presence of these functional groups makes the compound suitable for diverse chemical transformations and applications.

Antifouling Coatings

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate has been explored for its use in carbon-based hydrolysable polymers designed for antifouling coatings. These coatings are effective in preventing biofilm formation on surfaces exposed to marine environments, demonstrating long-term stability and performance .

Synthetic Versatility

The compound serves as a precursor for synthesizing derivatives with potential applications in medicinal chemistry and materials science. Its acrylate group allows it to react with various reagents to form complex molecules useful in creating new therapeutic agents .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Ethyl AcrylateSimple acrylateWidely used in polymerization
Methyl AcrylateMethyl ester variantDifferent steric properties
Ethyl 3-(2,2-Dimethyl-1,3-Dioxolan-4-yl)acrylateContains dioxolane ringEnhanced stability and unique reactivity

The dioxolane ring distinguishes Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate from simpler acrylates by providing additional stability and hydrophobic characteristics .

Synthetic Routes

The synthesis of Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate typically involves:

  • Starting from a dioxolane precursor.

  • Introducing the acrylate moiety through esterification or condensation reactions.

  • Employing stereoselective methods to control the (E)- or (Z)-configuration.

Advanced retrosynthetic tools have been used to predict feasible synthetic pathways for this compound using databases like Reaxys and Pistachio .

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